Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide
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Overview
Description
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide is a complex oligopeptide composed of five amino acids: phenylalanine, proline, proline, tryptophan, and methionine. This compound has been studied for its potential biological activities and applications in various fields, including neuroprotection and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific application of the peptide .
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone .
Scientific Research Applications
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide has several scientific research applications:
Neuroprotection: This peptide has been studied for its potential to inhibit prolyl endopeptidase, an enzyme implicated in neurodegenerative diseases like Alzheimer’s.
Enzyme Inhibition: It acts as an inhibitor of prolyl endopeptidase, which is involved in the degradation of neuropeptides.
Biological Studies: The peptide is used in studies related to peptide-protein interactions and the modulation of biological pathways.
Mechanism of Action
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide exerts its effects primarily through the inhibition of prolyl endopeptidase. This enzyme cleaves peptide bonds at the carboxyl side of proline residues. By inhibiting this enzyme, the peptide can modulate the levels of neuropeptides and other biologically active peptides, thereby affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclo(phenylalanyl-prolyl): A cyclic dipeptide with similar structural features.
Tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide: Another oligopeptide with a similar sequence but different amino acid composition.
Uniqueness
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide is unique due to its specific sequence and the presence of methionine, which can undergo oxidation reactions. Its ability to inhibit prolyl endopeptidase and its potential neuroprotective effects distinguish it from other similar peptides .
Properties
CAS No. |
89444-58-6 |
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Molecular Formula |
C35H45N7O5S |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H45N7O5S/c1-48-18-15-27(31(37)43)39-32(44)28(20-23-21-38-26-12-6-5-11-24(23)26)40-33(45)29-13-7-16-41(29)35(47)30-14-8-17-42(30)34(46)25(36)19-22-9-3-2-4-10-22/h2-6,9-12,21,25,27-30,38H,7-8,13-20,36H2,1H3,(H2,37,43)(H,39,44)(H,40,45)/t25-,27-,28-,29-,30-/m0/s1 |
InChI Key |
HCZKUXOQVBIUFZ-BJNPORTCSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
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